4-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide
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Overview
Description
4-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, fluoro, dioxo, and trifluoromethyl
Preparation Methods
The synthesis of 4-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide involves multiple steps, including the formation of the indole ring, introduction of the chloro and fluoro groups, and the final sulfonamide formation. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the indole ring allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
4-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets with high affinity, leading to the modulation of biological pathways. For example, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the natural substrate and blocking the active site.
Comparison with Similar Compounds
Compared to other similar compounds, 4-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
4-chloro-1-(4-fluorophenyl)butan-1-one: Shares the chloro and fluoro groups but lacks the indole ring and sulfonamide group.
4-chloro-N-[1-(3-fluorophenyl)ethyl]-2-(trifluoromethyl)aniline: Contains similar functional groups but has a different core structure.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C23H19ClF4N2O4S |
---|---|
Molecular Weight |
530.9 g/mol |
IUPAC Name |
4-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H19ClF4N2O4S/c1-21(2)11-17-19(18(31)12-21)22(23(26,27)28,20(32)30(17)15-7-5-14(25)6-8-15)29-35(33,34)16-9-3-13(24)4-10-16/h3-10,29H,11-12H2,1-2H3 |
InChI Key |
VOZZEPNPCOBNAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC=C(C=C3)F)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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